1-[2,2-Dichloro-1-(4-methylphenyl)sulfanylethenyl]sulfanyl-4-methylbenzene
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Overview
Description
1-[2,2-Dichloro-1-(4-methylphenyl)sulfanylethenyl]sulfanyl-4-methylbenzene is a complex organic compound characterized by the presence of dichloro, sulfanyl, and methylphenyl groups.
Preparation Methods
The synthesis of 1-[2,2-Dichloro-1-(4-methylphenyl)sulfanylethenyl]sulfanyl-4-methylbenzene typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the Dichloro Intermediate: The initial step involves the chlorination of a suitable precursor to introduce the dichloro groups.
Introduction of the Sulfanyl Group: The next step involves the addition of the sulfanyl group through a nucleophilic substitution reaction.
Formation of the Final Compound: The final step involves the coupling of the intermediate compounds to form the desired product under controlled reaction conditions, such as temperature and pH.
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-[2,2-Dichloro-1-(4-methylphenyl)sulfanylethenyl]sulfanyl-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced products.
Scientific Research Applications
1-[2,2-Dichloro-1-(4-methylphenyl)sulfanylethenyl]sulfanyl-4-methylbenzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[2,2-Dichloro-1-(4-methylphenyl)sulfanylethenyl]sulfanyl-4-methylbenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Cellular Receptors: Modulating the activity of receptors on the cell surface, leading to changes in cellular signaling.
Inducing Oxidative Stress: Generating reactive oxygen species that can damage cellular components.
Comparison with Similar Compounds
1-[2,2-Dichloro-1-(4-methylphenyl)sulfanylethenyl]sulfanyl-4-methylbenzene can be compared with other similar compounds, such as:
1-[2,2-Dichloro-1-(4-methylphenyl)ethanone]: This compound shares the dichloro and methylphenyl groups but lacks the sulfanyl groups, resulting in different chemical properties and reactivity.
1-[2,2-Dichloro-1-(4-methylphenyl)thioethane]: Similar to the target compound but with a different arrangement of the sulfanyl group, leading to variations in its chemical behavior.
Properties
CAS No. |
88388-95-8 |
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Molecular Formula |
C16H14Cl2S2 |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
1-[2,2-dichloro-1-(4-methylphenyl)sulfanylethenyl]sulfanyl-4-methylbenzene |
InChI |
InChI=1S/C16H14Cl2S2/c1-11-3-7-13(8-4-11)19-16(15(17)18)20-14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI Key |
KTYSEYUILQVVIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=C(Cl)Cl)SC2=CC=C(C=C2)C |
Origin of Product |
United States |
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